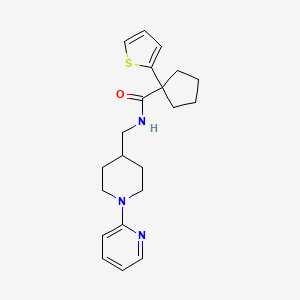

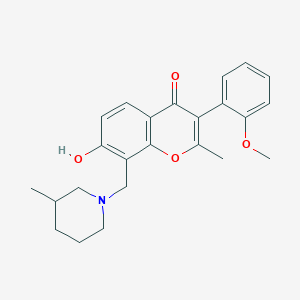

7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

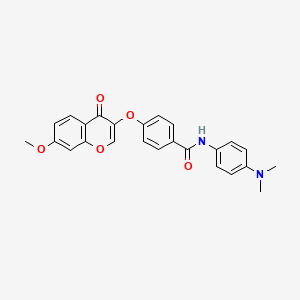

This compound is a derivative of chromen-4-one, which is a class of compounds known as chromones . Chromones are a type of aromatic organic compound and have a three-ring structure with one oxygen atom linked in the ring . They are known to exhibit a wide range of biological activities .

Molecular Structure Analysis

The compound has a chromen-4-one backbone, which is a bicyclic system consisting of a benzene ring fused to a heterocyclic pyran ring . It also has various substituents, including a hydroxy group, a methoxyphenyl group, a methyl group, and a methylpiperidin-1-ylmethyl group.Chemical Reactions Analysis

Chromones can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . The specific reactions that this compound can undergo would depend on the reactivity of its substituents.Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

A series of novel chromen-2-one derivatives were synthesized, exhibiting significant antibacterial and antifungal activities. These compounds, including the specified chromen-2-one, were analyzed through structure-based investigations, employing docking studies with oxidoreductase protein organisms to compare their inhibitory potency. The correlation between the estimated scores by a genetic algorithm and the experimental results highlighted their potential in antimicrobial applications (Mandala et al., 2013).

Photovoltaic Properties

The chromen-2-one-based organic dyes have been experimentally tested as photosensitizers in solar cells, revealing their efficiency. A computational study explored the polarizability, dipole moment, and hyperpolarizability of these dyes, with modifications aimed at reducing the energy gap for improved light-capturing and electron injection capabilities. This research indicates the structural potential of chromen-2-one derivatives in enhancing photoelectric conversion efficiency in solar cells (Gad et al., 2020).

Synthesis of Warfarin Analogues

Research on polystyrene-supported catalysts for Michael addition reactions has paved the way for the synthesis of Warfarin and its analogues. This study involves the use of 4-hydroxycoumarin and α,β-unsaturated ketones, including chromen-2-one derivatives, to produce compounds with significant pharmaceutical applications. The research showcases the versatility of chromen-2-one derivatives in medicinal chemistry and their potential in creating anticoagulant medications (Alonzi et al., 2014).

Antibacterial Effects

The synthesis and antibacterial activity of new derivatives of 4-hydroxy-chromen-2-one have been explored, showing high levels of bacteriostatic and bactericidal activity. This study underscores the importance of chromen-2-one derivatives in developing new antibacterial agents, contributing significantly to the field of antimicrobial research (Behrami & Dobroshi, 2019).

Mécanisme D'action

Propriétés

IUPAC Name |

7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(3-methylpiperidin-1-yl)methyl]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c1-15-7-6-12-25(13-15)14-19-20(26)11-10-18-23(27)22(16(2)29-24(18)19)17-8-4-5-9-21(17)28-3/h4-5,8-11,15,26H,6-7,12-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTKORZWCOWYNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4OC)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B2927487.png)

![N-(4-methoxyphenyl)-3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2927491.png)

![3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-phenylurea](/img/structure/B2927492.png)

![N-cyclopentyl-2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]benzamide](/img/structure/B2927493.png)

![[(4-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2927496.png)

![2-Chloro-1-[3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B2927498.png)

![N-(2-methoxy-5-methylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2927500.png)

![1-(Chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene](/img/structure/B2927501.png)

![2-bromo-5-[4-(propan-2-yl)phenyl]-1H-imidazole](/img/structure/B2927504.png)